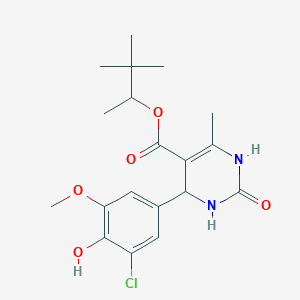![molecular formula C19H24N2O5S B394408 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B394408.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine is a member of piperazines.
Applications De Recherche Scientifique
Cancer Research
A compound structurally related to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its anticancer properties. It induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. When combined with other anticancer agents, it exhibits a synergistic effect in inhibiting the growth of cancer cells, including drug-resistant variants. This compound also shows potent anti-growth activity and anti-proliferation of cancer cells at low nanomolar concentrations. Its interaction with p68 RNA helicase, a crucial player in cell proliferation and cancer progression, has been a significant focus of these studies (Lee et al., 2013).
Neuroreceptor Studies
Research has been conducted on analogs of this compound for their potential as sigma receptor ligands in positron emission tomography (PET) studies. These studies focus on the synthesis and evaluation of labeled compounds that are selective for sigma(1) receptors, which could play a role in various neurological disorders (Kawamura et al., 2003).
Crystal Structure and Computational Analysis
The crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and analyzed. These studies include density functional theory (DFT) calculations to understand reactive sites for electrophilic and nucleophilic interactions. The compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with significant insights gained from molecular Hirshfeld surface analysis (Kumara et al., 2017).
Antimicrobial and Antioxidant Activities
1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. Some of these compounds have shown significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity (Mallesha et al., 2011).
Adenosine Receptor Research
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been designed and characterized as antagonists for A(2B) adenosine receptors. These compounds have shown subnanomolar affinity and high selectivity, making them potential candidates for further study in the context of various physiological and pathological processes involving adenosine receptors (Borrmann et al., 2009).
Propriétés
Nom du produit |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C19H24N2O5S |
Poids moléculaire |
392.5g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-17-7-5-4-6-16(17)20-10-12-21(13-11-20)27(22,23)15-8-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3 |
Clé InChI |
XCDLYQVKMRQWLX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394326.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394327.png)
![ethyl 2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394328.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B394330.png)
![ethyl 1-({3-[(4-ethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)-4-piperidinecarboxylate](/img/structure/B394332.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394334.png)
![Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B394335.png)
![Ethyl {[4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-yl]amino}acetate](/img/structure/B394336.png)

![Ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B394340.png)
![6-(4-bromobenzylidene)-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394343.png)
![3-(4-chlorophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B394346.png)

